Ethyl 2-bromobutanoate
Overview
Description
Ethyl 2-bromobutyrate is used in synthetic chemistry as a polymerization initiator. Ethyl 2-bromobutyrate is also used as a reagent to synthesize Efaroxan, an imidazoline α 2-antagonist that stimulated insulin secretion in rat pancreatic cells.
Scientific Research Applications
Synthesis and Cyclisation in Heterocycles
Ethyl 2-bromobutyrate has been utilized as a building block in radical cyclization reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This process is significant in the creation of new 6-membered rings attached to azoles, contributing to advancements in the field of organic synthesis (Allin et al., 2005).
Method Development for Impurity Detection
A method employing Gas Chromatography with Mass Spectrometry (GC-MS) was developed for detecting Ethyl 4-bromobutyrate as a potential genotoxic impurity in Tolvaptan Tablets. This showcases the compound's role in analytical chemistry, particularly in ensuring pharmaceutical safety and quality (Dsouza, 2018).
Investigation in Hydrolysis Reactions
Research on the hydrolysis of ethyl-2-bromoisobutyrate in alkaline solutions has provided insights into the reaction mechanisms of bromo-alkyl and ester functional groups. This study is crucial for understanding the conversion of reactants under different conditions, thereby contributing to the field of chemical engineering (Wang & Lam, 2004).
Application in Enantiomerically Pure δ-Lactones Synthesis
Ethyl 4-bromobutyrate was used in the chemoenzymatic synthesis of enantiomerically pure δ-lactones, pivotal in natural product synthesis. This study highlights its application in creating compounds with high enantiomeric excess, beneficial for the development of pharmaceuticals and agrochemicals (Fischer & Pietruszka, 2012).
Viscosity and Interaction Studies in Liquid Mixtures
Studies on the viscosity of mixtures containing ethyl-2-bromobutyrate provide insights into the compound's interaction properties. This research is important for understanding the physical properties of liquid mixtures, relevant in various industrial applications (Oswal & Dave, 1992).
Role in Atom Transfer Radical Polymerization
Ethyl 2-bromoisobutyrate was used in the Atom Transfer Radical Polymerization (ATRP) process for synthesizing thermally responsive polymers. This illustrates its significance in polymer chemistry, particularly in creating advanced materials with specific thermal properties (Yamamoto & Matyjaszewski, 2008).
Mechanism of Action
Target of Action
Ethyl 2-bromobutanoate, also known as Ethyl 2-bromobutyrate, is a chemical compound with the formula C6H11BrO2 It’s often used as a reagent in organic synthesis , implying that its targets could be a wide range of organic compounds depending on the specific reaction.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it’s involved in. As a brominated ester, it can participate in various reactions such as nucleophilic substitution or elimination, acting as an electrophile where the bromine atom can be replaced by other nucleophiles .
Pharmacokinetics
Its physical and chemical properties such as boiling point and molecular weight can influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reaction it’s involved in. As a reagent in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Safety and Hazards
Future Directions
Ethyl 2-bromobutyrate is an important reagent in organic synthesis, often used as a catalyst or starting material . It can undergo multiple reactions including carbon-carbon bond formation, halogen exchange, and radical reactions . Therefore, it has potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .
Properties
IUPAC Name |
ethyl 2-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFCGSNSKXPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870591 | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-68-6 | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alpha-bromobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromobutanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8855 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL .ALPHA.-BROMOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB2GD08LJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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